5-Tosyl-5,6-dihydroindolo[2,3-b]indole
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Overview
Description
5-Tosyl-5,6-dihydroindolo[2,3-b]indole is a chemical compound with the molecular formula C21H16N2O2S It is a derivative of indole, a heterocyclic aromatic organic compound The compound is characterized by the presence of a tosyl group (a sulfonyl functional group derived from toluenesulfonic acid) attached to the indole structure
Preparation Methods
The synthesis of 5-Tosyl-5,6-dihydroindolo[2,3-b]indole typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the indole core.
Functionalization: The indole core is then functionalized with a tosyl group. This step often involves the use of tosyl chloride (TsCl) in the presence of a base such as pyridine.
Cyclization: The functionalized intermediate undergoes cyclization to form the final product, this compound.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
5-Tosyl-5,6-dihydroindolo[2,3-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Tosyl-5,6-dihydroindolo[2,3-b]indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding. Its interactions with biological molecules can provide insights into biochemical processes.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development. Its structure may be modified to enhance biological activity and selectivity.
Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Tosyl-5,6-dihydroindolo[2,3-b]indole involves its interaction with molecular targets such as enzymes and receptors. The tosyl group can act as a leaving group in biochemical reactions, facilitating the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects. The specific pathways involved depend on the target and the context of the research.
Comparison with Similar Compounds
5-Tosyl-5,6-dihydroindolo[2,3-b]indole can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5,10-Dihydroindolo[3,2-b]indoles:
The uniqueness of this compound lies in its tosyl group, which provides distinct chemical reactivity and potential for diverse applications in research and industry.
Biological Activity
5-Tosyl-5,6-dihydroindolo[2,3-b]indole is a complex organic compound that belongs to the indole family. Its unique structure, characterized by the presence of a tosyl group, enhances its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and research findings.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C21H16N2O2S |
Molecular Weight | 360.4 g/mol |
IUPAC Name | 5-(4-methylphenyl)sulfonyl-6H-indolo[2,3-b]indole |
InChI Key | VTYVWGQYLVAKQO-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interactions with various molecular targets in biological systems. The tosyl group can facilitate nucleophilic substitution reactions, allowing the compound to form covalent bonds with enzymes and receptors. This interaction can lead to enzyme inhibition or modulation of receptor functions, which is crucial for its potential therapeutic applications.
Antioxidant and Antimicrobial Properties
Research indicates that this compound exhibits significant antioxidant activity. Its ability to scavenge free radicals and inhibit lipid peroxidation has been demonstrated in vitro. Additionally, preliminary studies suggest antimicrobial properties against various bacterial strains, making it a candidate for further exploration in drug development .
Enzyme Inhibition
The compound has shown promising results as a tyrosinase inhibitor. Tyrosinase is an essential enzyme in melanin biosynthesis; thus, inhibiting its activity can have implications in treating hyperpigmentation disorders. Studies have reported that this compound binds effectively to tyrosinase with favorable binding affinities .
Cytotoxicity and Anticancer Potential
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it possesses antiproliferative properties with IC50 values comparable to established chemotherapeutic agents. For instance, compounds derived from similar indole structures have shown GI50 values ranging from 37 nM to 193 nM against different cancer cell lines . This suggests that this compound may also exhibit anticancer activity.
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Tyrosinase Inhibition : A study reported an IC50 value of approximately 11.2 μM for tyrosinase inhibition by derivatives of indole compounds similar to this compound .
- Antioxidant Activity : The compound demonstrated significant antioxidant effects in assays measuring free radical scavenging capacity and lipid peroxidation inhibition .
- Cytotoxicity : Research indicated that modifications to the indole structure could enhance cytotoxic effects against cancer cells, suggesting a pathway for developing new anticancer agents .
Case Study 1: Tyrosinase Inhibition
A recent study synthesized several derivatives of indole and evaluated their inhibitory effects on tyrosinase. Among these compounds, those structurally similar to this compound exhibited strong inhibitory activity with binding interactions confirmed through molecular docking studies .
Case Study 2: Anticancer Activity
In another investigation focusing on antiproliferative effects against breast cancer cell lines (MCF-7), derivatives of indole were tested for their cytotoxicity. Results showed that certain modifications led to enhanced activity compared to standard treatments .
Properties
Molecular Formula |
C21H16N2O2S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)sulfonyl-6H-indolo[2,3-b]indole |
InChI |
InChI=1S/C21H16N2O2S/c1-14-10-12-15(13-11-14)26(24,25)23-19-9-5-3-7-17(19)20-16-6-2-4-8-18(16)22-21(20)23/h2-13,22H,1H3 |
InChI Key |
VTYVWGQYLVAKQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C4=C2NC5=CC=CC=C54 |
Origin of Product |
United States |
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